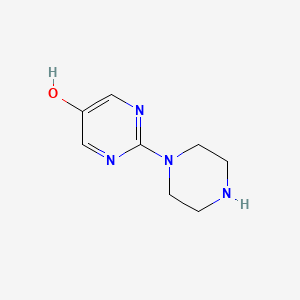
2-(Piperazin-1-yl)pyrimidin-5-ol
Vue d'ensemble
Description
The compound 2-(Piperazin-1-yl)pyrimidin-5-ol is a heterocyclic molecule that features both piperazine and pyrimidine rings. This structure is of interest due to its potential biological activity and its ability to interact with various biological targets. The papers provided discuss derivatives of this compound and their synthesis, characterization, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves the formation of ligands based on a pyrimidine scaffold, as seen in the synthesis of 2,6-di(pyrimidin-4-yl)pyridine ligands . Another study describes the synthesis of a series of 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which are closely related to the compound of interest . Additionally, novel 4-(4-(arylamino)-6-(piperidin-1-yl)-1,3,5-triazine-2-ylamino)-N-(pyrimidin-2-yl)benzenesulfonamides were synthesized, showcasing the versatility of the piperazine and pyrimidine combination in creating bioactive molecules .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and Mass spectral analysis . X-ray crystallography has also been employed to determine the structure of metal complexes formed by these ligands, providing insight into the coordination environment and geometry around the metal center .
Chemical Reactions Analysis
The chemical reactivity of these compounds includes their ability to form complexes with metals such as Zn(II) and Cu(II) . The presence of auxiliary amines and other substituents can significantly influence the stability of these complexes. Additionally, the reactivity of N,N'-bis(5-nitro-6-pyrimidinyl) derivatives of piperazine with nucleophilic reagents has been explored, leading to the formation of dialkylamino derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been predicted using computational programs such as Molinspiration and MolSoft . These predictions are based on Lipinski's rule of five, which is a set of guidelines for the drug-likeness of molecules. The antimicrobial activity of some derivatives indicates that these compounds can interact effectively with biological targets . The pharmacological screening of 4-piperazinopyrimidines has revealed a range of properties, including antiemetic, tranquilizing, and analgesic activities .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
The compound 2-(Piperazin-1-yl)pyrimidin-5-ol and its derivatives have been explored for their pharmacokinetic properties. A study focusing on a dipeptidyl peptidase IV inhibitor, which is structurally related to 2-(Piperazin-1-yl)pyrimidin-5-ol, revealed insights into its metabolism and excretion in rats, dogs, and humans. The metabolism primarily involved hydroxylation at the pyrimidine ring, suggesting the importance of this moiety in metabolic pathways (Sharma et al., 2012).
Anticancer Properties
Research on derivatives of 2-(Piperazin-1-yl)pyrimidin-5-ol has indicated potential anticancer properties. For example, compounds synthesized using this structure showed antiproliferative effects against various human cancer cell lines. One study identified specific derivatives that demonstrated promising activity, highlighting the potential of these compounds in cancer therapy (Mallesha et al., 2012).
Antimicrobial Activity
The antimicrobial activity of derivatives of 2-(Piperazin-1-yl)pyrimidin-5-ol has been evaluated, with some compounds showing significant activity against various microorganism strains. This research indicates the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016).
Inhibitory Activity and Selectivity
Various studies have examined the inhibitory activity and selectivity of 2-(Piperazin-1-yl)pyrimidin-5-ol derivatives. For instance, some derivatives have been found to exhibit selective monoamine oxidase (MAO)-A inhibitory activity, which can be relevant in the treatment of neurological disorders (Kaya et al., 2017).
Antihypertensive Agents
Derivatives of 2-(Piperazin-1-yl)pyrimidin-5-ol have also been synthesized and tested for their antihypertensive properties. Some compounds in this category showed promising results in both in vitro and in vivo studies, suggesting their potential use as antihypertensive agents (Bayomi et al., 1999).
Antipsychotic Agents
In the field of neuropsychiatry, some 1-(pyrimidin-2-yl)piperazine derivatives, structurally similar to 2-(Piperazin-1-yl)pyrimidin-5-ol, have been evaluated as potential antipsychotic agents. These studies have focused on their receptor binding affinities and behavioral effects in vivo, contributing to the understanding of their therapeutic potential in treating psychosis (Yevich et al., 1992).
Safety And Hazards
The compound 2-(Piperazin-1-yl)pyrimidin-5-ol is classified under GHS07, with the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, and contact with skin and eyes .
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activity and its ability to interact with various biological targets. The development of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra is one such direction .
Propriétés
IUPAC Name |
2-piperazin-1-ylpyrimidin-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c13-7-5-10-8(11-6-7)12-3-1-9-2-4-12/h5-6,9,13H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKRAKYZQCJDSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653105 | |
| Record name | 2-(Piperazin-1-yl)pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperazin-1-yl)pyrimidin-5-ol | |
CAS RN |
55745-85-2 | |
| Record name | 1-(5-Hydroxy-2-pyrimidinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055745852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperazin-1-yl)pyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-HYDROXY-2-PYRIMIDINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XA2FEY43FM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



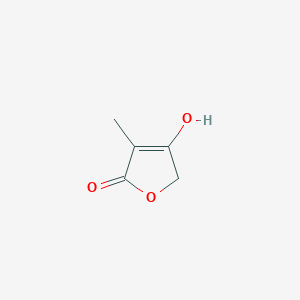
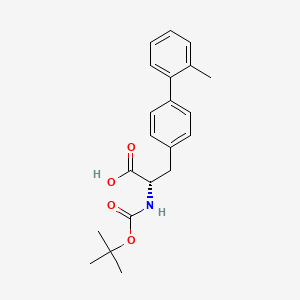
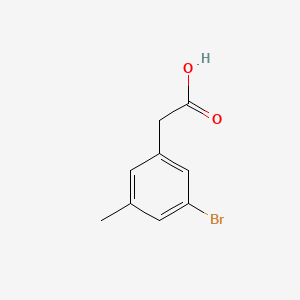
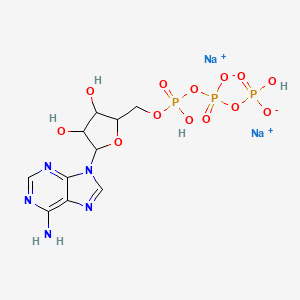
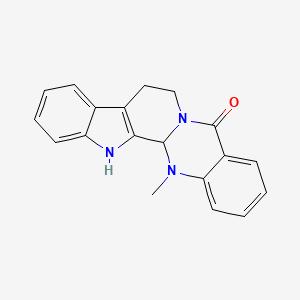
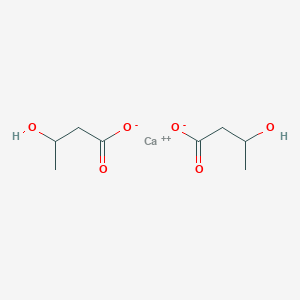
![2,2'':7'',2''''-Ter-9,9'-spirobi[9H-fluorene]](/img/structure/B3029077.png)
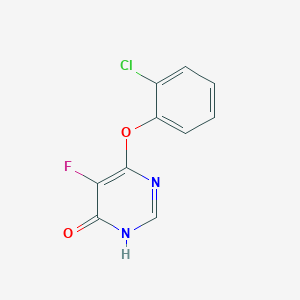
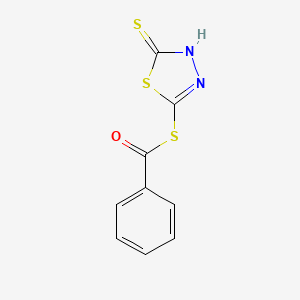
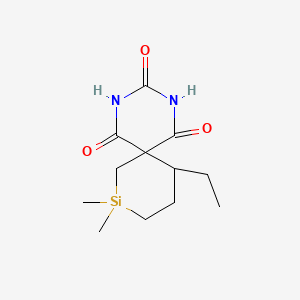
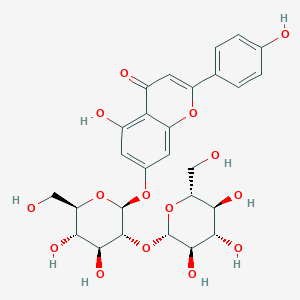
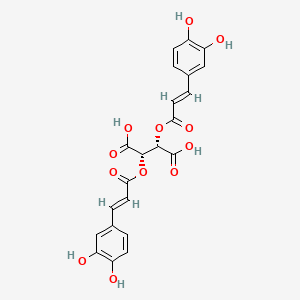
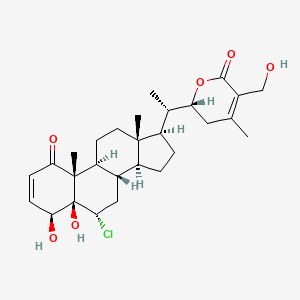
![2-[1-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol](/img/structure/B3029091.png)